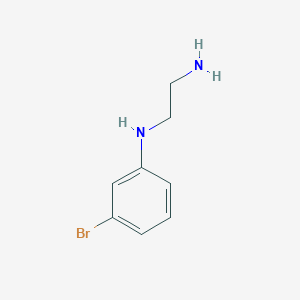

N-(2-aminoethyl)-3-bromoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-bromophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWASBZNKFJVMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651250 | |

| Record name | N~1~-(3-Bromophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14088-81-4 | |

| Record name | N1-(3-Bromophenyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(3-Bromophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Innovations for N 2 Aminoethyl 3 Bromoaniline

Established Synthetic Pathways for the Core 3-Bromoaniline (B18343) Moiety

The 3-bromoaniline scaffold is a critical intermediate, and its synthesis is well-established through two primary strategies: the direct, regioselective bromination of aniline (B41778) or its derivatives, and the reduction of a corresponding nitrobromobenzene precursor.

Direct bromination of aniline is challenging to control due to the strong activating nature of the amino group, which typically leads to a mixture of ortho- and para-substituted products, as well as polybromination. To achieve meta-selectivity for synthesizing 3-bromoaniline, specific strategies are employed.

One effective approach involves the bromination of aniline under controlled conditions where the bromine atom is directed to the meta position. nih.gov Modern methods have focused on enhancing regioselectivity and yield. For instance, palladium-catalyzed meta-C–H bromination of aniline derivatives has been developed using N-bromophthalimide (NBP) as the bromine source. beilstein-journals.org This method overcomes the intrinsic ortho/para directing effect of the amino group. beilstein-journals.org

Another significant strategy is copper-catalyzed or mediated bromination. Copper(II) bromide (CuBr₂) can be used as both an oxidant and a bromine source, often in ionic liquids or tetrahydrofuran (B95107) (THF), to achieve high yields and selectivity for para-bromination of unprotected anilines. google.com While para-selective, variations of these copper-based systems can be adapted for different substitution patterns. google.comuva.nl A practical procedure involves the copper-catalyzed oxidative bromination of free anilines using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) with a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O), which offers an eco-friendly and operationally simple route to various bromoanilines. researchgate.net

The table below summarizes key findings in regioselective bromination.

| Catalyst/Reagent System | Substrate Type | Selectivity | Key Advantages |

| Pd(II) / N-Bromophthalimide (NBP) | Aniline Derivatives | Meta | Overcomes ortho/para selectivity of electrophilic bromination. beilstein-journals.org |

| CuBr₂ / Ionic Liquid | Unprotected Anilines | Para | High yield and regioselectivity under mild conditions. |

| CuSO₄ (cat.) / NaBr / Na₂S₂O₈ | Free Anilines | Regioselective | Uses cheap, readily available reagents; mild conditions. researchgate.net |

| CuBr₂ / Tetrahydrofuran (THF) | Aniline Derivatives | Para | Short synthesis step, convenient operation, high yield. google.com |

An alternative and highly reliable route to 3-bromoaniline begins with a benzene (B151609) ring that is first nitrated and then brominated. The synthesis starts with the nitration of benzene to form nitrobenzene. Subsequent bromination in the presence of a catalyst like iron filings yields m-bromonitrobenzene, as the nitro group is a meta-director. rsc.orgnih.gov

The final step is the reduction of the nitro group of m-bromonitrobenzene to an amino group. This transformation can be achieved using various reducing agents. Classic methods include the use of metals in acidic media, such as iron powder with hydrochloric acid. orgsyn.org Another common and effective reagent is tin(II) chloride (SnCl₂) in a suitable solvent like ethanol (B145695). A general procedure for the reduction of nitroarenes involves dissolving the nitrobromo compound in ethanol and adding tin(II) chloride, followed by heating to complete the reaction. rsc.org More modern, metal-free procedures have also been developed, such as using trichlorosilane (B8805176) (HSiCl₃) in the presence of a base, which offers a continuous-flow method for producing anilines from nitro compounds with high yields. beilstein-journals.org

The reactivity of nitrobromobenzenes towards nucleophilic substitution is influenced by the position of the nitro group, but for the synthesis of 3-bromoaniline, the key reaction is the reduction of the nitro group, which is a well-understood and efficient process. chemspider.comgoogle.com

Approaches for the Introduction of the 2-Aminoethyl Side Chain

Once the 3-bromoaniline core is obtained, the final step is the N-alkylation to introduce the 2-aminoethyl group. This can be accomplished through several distinct methods, including reductive amination and direct alkylation with halo-amine precursors.

Reductive amination is a powerful method for forming carbon-nitrogen bonds. nih.gov For the synthesis of N-(2-aminoethyl)-3-bromoaniline, this involves reacting 3-bromoaniline with a protected form of 2-aminoacetaldehyde, typically N-Boc-2-aminoacetaldehyde. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

A highly efficient, one-pot tandem procedure involves direct reductive amination (DRA) combined with N-Boc protection. nih.govsigmaaldrich.com In this protocol, 3-bromoaniline and N-Boc-2-aminoacetaldehyde are reacted in the presence of a mild reducing agent, sodium triacetoxyborohydride (B8407120) (STAB), which is selective for the imine over the aldehyde. nih.gov The presence of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) ensures that the newly formed secondary amine is immediately protected, preventing potential side reactions like overalkylation. nih.gov The final N-Boc protected product can then be deprotected under acidic conditions to yield the target this compound. This method is noted for its high selectivity, excellent yields, and operational simplicity. nih.govsigmaaldrich.com

A more traditional approach involves the direct N-alkylation of 3-bromoaniline using an ethyl halide bearing a protected or unprotected amino group. A common and effective precursor for this method is N-(2-bromoethyl)phthalimide. This reagent acts as a versatile alkylating agent, allowing for the introduction of a phthalimide-protected amino group. The synthesis proceeds in two steps:

Alkylation: 3-Bromoaniline is reacted with N-(2-bromoethyl)phthalimide, typically in the presence of a base, to form N-[2-(3-bromophenylamino)ethyl]phthalimide. This is a nucleophilic substitution reaction where the aniline nitrogen attacks the bromoethyl group. orgsyn.org

Deprotection: The phthalimide (B116566) protecting group is removed using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure) or other hydrolytic methods. This step cleaves the phthalimide ring, releasing the primary amine and yielding the final product, this compound.

It is important to note that alkylation of bromoanilines can sometimes lead to unexpected rearrangements, particularly with electron-rich systems. nih.gov For instance, alkylation of 2-bromoaniline (B46623) under certain basic conditions has been shown to cause bromine migration from the 2- to the 4-position. nih.gov While this is less of a concern for the meta-isomer, careful selection of reaction conditions is crucial to avoid side products. nih.gov Using a protected alkylating agent like N-(2-bromoethyl)phthalimide generally provides a cleaner reaction compared to direct alkylation with 2-chloroethylamine (B1212225) hydrochloride. google.com

The specified precursor, 1-(2-amino-5-bromophenyl)ethan-1-one, is an isomer of the 3-bromoaniline scaffold (a 2-amino-5-bromo substitution pattern versus the required 3-bromo pattern). chemspider.comsigmaaldrich.comnih.gov Therefore, a direct synthetic conversion from 1-(2-amino-5-bromophenyl)ethan-1-one to this compound is not a chemically plausible route, as it would require complex skeletal rearrangement and migration of functional groups.

However, the principle of using multi-step transformations from related precursors is a cornerstone of organic synthesis. uva.nlresearchgate.netbeilstein-journals.org A more logical multi-step synthesis of the target compound could start from 3-bromoaniline itself or a closely related acetophenone. For example, a hypothetical sequence could involve:

Acylation: 3-Bromoaniline is reacted with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(3-bromophenyl)acetamide.

Nucleophilic Substitution: The chloro group is displaced by an amine source, such as ammonia (B1221849) or, more commonly, sodium azide (B81097) to form an azido (B1232118) intermediate (2-azido-N-(3-bromophenyl)acetamide).

Reduction: The azido group and the amide carbonyl group are then reduced simultaneously, for example using lithium aluminum hydride (LiAlH₄), to yield the final this compound.

This type of multi-step sequence, involving protection, functional group interconversion, and final deprotection/reduction, illustrates how complex target molecules can be built from simpler, related starting materials. researchgate.netnih.gov

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic strategies prioritize efficiency, selectivity, and sustainability. For a molecule like this compound, this involves exploring solvent-free reactions, advanced catalytic systems, and addressing stereochemical aspects where applicable.

The pursuit of green chemistry has popularized solvent-free reaction conditions, which can offer benefits such as reduced waste, lower costs, operational simplicity, and sometimes, enhanced reaction rates due to high reactant concentrations. nih.gov While direct literature on the solvent-free synthesis of this compound is not prominent, methodologies applied to similar aniline derivatives provide a strong precedent.

For instance, the synthesis of 2-anilino nicotinic acids has been successfully achieved by reacting 2-chloronicotinic acid with various aniline derivatives under solvent- and catalyst-free conditions at elevated temperatures (120 °C). nih.gov This indicates that a nucleophilic substitution reaction between 3-bromoaniline and a suitably activated ethylamine (B1201723) derivative could potentially proceed without a solvent. Another relevant example is the regioselective arylation of β-nitrostyrenes with N,N-dialkylanilines using a deep eutectic solvent as a catalyst under solvent-free conditions, demonstrating the viability of these conditions for C-N bond formation. researchgate.net

These approaches suggest a plausible solvent-free route for synthesizing the target compound or its precursors, likely involving heating a mixture of 3-bromoaniline and an N-protected 2-haloethylamine.

Catalysis is central to modern organic synthesis, enabling the efficient and selective construction of complex molecules. The formation of the C-N bond in this compound, likely formed from a bromoaniline precursor, is a prime candidate for transition-metal catalysis. The Buchwald-Hartwig and Ullmann aminations are cornerstone reactions for this purpose.

Copper-catalyzed systems are particularly effective for the amination of aryl halides. cdnsciencepub.comchemrxiv.orgacs.org Research has shown that a CuI/1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine system can catalyze the coupling of aryl bromides with aqueous ammonia in water, avoiding organic solvents and the need for an inert atmosphere. cdnsciencepub.com Similarly, copper(I) iodide in liquid ammonia has been used to synthesize primary aromatic amines from aryl halides with excellent yields. acs.org These methods could be adapted by substituting ammonia with ethylenediamine (B42938) or a mono-protected derivative to couple with 3-bromobenzene or 3-bromoaniline.

Palladium-catalyzed systems are also widely used for their broad substrate scope and high efficiency. mit.edu The development of specialized phosphine (B1218219) ligands, such as GPhos, has enabled the coupling of various primary amines with aryl halides, often at room temperature. mit.edu A potential catalytic synthesis of this compound could involve the palladium-catalyzed coupling of 3-bromoaniline with an N-Boc or N-Cbz protected 2-aminoethylamine, followed by deprotection.

| Catalyst System | Aryl Halide Substrate | Amine Source | Key Advantages | Reference |

|---|---|---|---|---|

| CuI / Ligand L2 | Aryl Bromides/Iodides | Aqueous Ammonia | Avoids organic solvents and inert atmosphere. | cdnsciencepub.com |

| CuI / Ascorbate | Aryl Bromides/Iodides | Liquid Ammonia | High yields, no ligand required, exclusive primary amine formation. | acs.org |

| Pd / GPhos Ligand | Aryl Halides | Primary Amines | High efficiency, broad scope, can occur at room temperature. | mit.edu |

| Ni(0) / BINAP Ligand | Aryl Chlorides/Bromides | Primary Aliphatic Amines | Effective for less reactive aryl chlorides. | nih.gov |

The parent molecule, this compound, is achiral. However, the introduction of a stereocenter, for instance by modifying the ethylenediamine backbone, would necessitate a stereoselective synthesis. Chiral amines are crucial components in many pharmaceuticals and fine chemicals, making their enantioselective synthesis a significant area of research. acs.orgnih.gov

Should a chiral analogue of this compound be desired (e.g., N-(2-aminopropyl)-3-bromoaniline), several strategies could be employed. One approach is the asymmetric hydrogenation of a corresponding imine precursor. acs.orgnih.gov This often involves transition metal catalysts (e.g., Iridium, Rhodium) complexed with chiral ligands.

Another strategy involves the use of chiral auxiliaries. A cheap and removable chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, can be attached to a precursor molecule to direct a stereoselective reduction, which can then be cleaved to yield the chiral amine. thieme-connect.com For example, a metal-free reduction of ketimines bearing a chiral auxiliary using trichlorosilane has been shown to produce chiral amines with high stereochemical control. thieme-connect.com

A significant challenge in synthesizing chiral amines is achieving high enantiomeric or diastereomeric excess while maintaining good chemical yield. The development of robust, functional group-tolerant, and highly selective catalysts remains a key objective in this field. acs.org

Purification and Isolation Methodologies for this compound and its Intermediates

The purity of a chemical compound is paramount, particularly for its application in further synthesis or biological studies. The purification of this compound and its reaction intermediates would rely on standard and advanced laboratory techniques to remove unreacted starting materials, catalysts, and byproducts.

Chromatography is a primary tool for the purification of organic compounds.

Column Chromatography: This technique is a mainstay for purifying moderate to large quantities of material in a research setting. It separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) while being carried by a mobile phase (a solvent or solvent mixture). beilstein-journals.org For the purification of this compound, a basic compound, a neutral or basic-treated silica gel might be employed to prevent streaking. The choice of eluent would be critical, likely a gradient system of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), possibly with a small amount of amine (like triethylamine) to improve resolution. beilstein-journals.orgacs.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for analytical assessment of purity as well as for preparative separation of smaller quantities of high-purity compounds. sielc.comgoogle.com A reverse-phase (RP) HPLC method, using a C18 column, is common for aniline derivatives. The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com For a compound like 4-bromoaniline, a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid has been documented. sielc.com Similar conditions could be optimized for this compound.

| Technique | Stationary Phase | Mobile Phase/Eluent | Application Example | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Dichloromethane/Methanol (95:5) | Purification of a crude pyrrolidine (B122466) derivative. | beilstein-journals.org |

| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexane (0% to 15%) | Purification of crude 2-phenylbenzoxazole. | orgsyn.org |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis of 4-bromoaniline. | sielc.com |

| HPLC | Not specified | Not specified | Purity analysis (98%) of 4-bromo-2-aminotoluene. | google.com |

Recrystallization is a powerful and economical technique for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. jru.edu.in The process involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow pure crystals to form, leaving impurities behind in the solution. scribd.comscribd.com

The selection of an appropriate solvent is the most critical step. An ideal solvent should dissolve the compound well when hot but poorly when cold. For aniline derivatives like acetanilide, water or aqueous ethanol is often a suitable solvent. scribd.comwpmucdn.com For this compound, or more likely a solid derivative or salt form (e.g., hydrochloride salt), a range of solvents from non-polar (e.g., toluene) to polar protic (e.g., ethanol, water) would be screened to find the optimal system. Sometimes a two-solvent system is required for effective purification.

Precipitation can also be used for isolation. This can be induced by changing the pH of the solution to reduce the solubility of the amine or by adding an anti-solvent that causes the product to crash out of the solution. For instance, after an extraction, the product can be precipitated from the organic solvent by adding a non-polar solvent like petroleum ether or hexane. google.com

Reactivity and Mechanistic Studies of N 2 Aminoethyl 3 Bromoaniline

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the presence of the aminoethyl group at the meta position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.comlibretexts.org

In the case of N-(2-aminoethyl)-3-bromoaniline, the aminoethyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions are generally unfavorable for this substrate under standard conditions. For SNAr to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing substituents. wikipedia.org For instance, the presence of nitro groups ortho or para to a halide significantly increases the reaction rate. libretexts.org Given the electronic properties of this compound, direct displacement of the bromine by a nucleophile via an SNAr mechanism is not a commonly utilized or efficient pathway.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aromatic bromine atom of this compound serves as an excellent electrophilic partner in these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is widely used due to its mild conditions and the commercial availability and stability of the reagents. nih.govorganic-chemistry.org The reaction of bromoanilines with various boronic acids proceeds efficiently, tolerating a wide range of functional groups. nih.govmdpi.com For this compound, the unprotected amine functionalities could potentially interfere by coordinating to the palladium catalyst, but methods have been developed for the successful coupling of unprotected anilines. nih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| ortho-Bromoaniline | Arylboronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~90% |

| 4-Bromobenzonitrile | Potassium β-aminoethyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | ~80% nih.gov |

This table presents typical conditions for related substrates, illustrating the general applicability to the bromoaniline moiety.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl halides. beilstein-journals.org The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org The reaction can be performed intermolecularly or intramolecularly and generally exhibits high stereoselectivity for the trans product. organic-chemistry.orglibretexts.org The amino groups on this compound would be expected to be tolerated under standard Heck conditions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org It is a highly reliable method for the synthesis of arylalkynes. libretexts.org The reaction can be carried out under mild conditions, sometimes even at room temperature and in aqueous media, which is advantageous for complex molecules. wikipedia.orgucsb.edu Copper-free versions of the Sonogashira coupling have also been developed. nih.gov The reaction of this compound would proceed via oxidative addition to the palladium center, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and Cu(I)) and reductive elimination. wikipedia.org

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The conversion of the aromatic bromine atom into an organometallic species, such as a Grignard reagent or an organolithium compound, would reverse its polarity, turning the aromatic ring into a nucleophile.

Grignard Reagents: Grignard reagents are organomagnesium compounds formed by the reaction of an organohalide with magnesium metal. byjus.commasterorganicchemistry.com The formation of a Grignard reagent from this compound is complicated by the presence of the acidic N-H protons of the amine groups. Grignard reagents are strong bases and would be quenched by these protons. masterorganicchemistry.com To form the Grignard reagent successfully, the amine functionalities would first need to be protected with suitable groups that are stable to the Grignard formation conditions. Once formed, the protected Grignard reagent could react with various electrophiles, such as aldehydes, ketones, and esters. byjus.com

Organolithium Compounds: Organolithium reagents can be formed via halogen-metal exchange, typically by reacting an aryl bromide with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. However, similar to Grignard formation, this process is incompatible with the acidic N-H protons of the aminoethyl side chain. The alkyllithium would preferentially deprotonate the amine groups rather than undergo halogen-metal exchange. Therefore, protection of the amines is a prerequisite for the successful generation of the corresponding aryllithium species.

Reactivity of the Primary and Secondary Amine Functionalities

The ethylenediamine (B42938) side chain contains both a primary and a secondary amine, each of which can act as a nucleophile. Their relative reactivity can often be controlled by steric hindrance and reaction conditions.

Acylation and Sulfonylation Reactions

Acylation: The amine groups of this compound can be readily acylated using acylating agents like acetyl chloride or acetic anhydride (B1165640) to form amides. ias.ac.in This reaction is often used to protect amine functionalities during subsequent synthetic steps. The reaction typically proceeds by nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. Given that primary amines are generally more reactive and less sterically hindered than secondary amines, selective acylation of the primary amine is often possible under controlled conditions.

Sulfonylation: Similarly, the amines can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides. This reaction is also a common method for protecting amines. The choice of base and reaction conditions can influence whether mono- or di-sulfonylation occurs.

Table 2: Representative Acylation and Sulfonylation Reactions of Amines

| Amine Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Primary/Secondary Amine | Acetyl Chloride | Amide | Base (e.g., NaOAc), Aqueous/Organic Solvent ias.ac.in |

| Primary/Secondary Amine | Acetic Anhydride | Amide | Base (e.g., Pyridine), Organic Solvent |

| Primary/Secondary Amine | Tosyl Chloride | Sulfonamide | Base (e.g., Pyridine, NaOH), Organic Solvent |

Alkylation and Reductive Amination Reactions

Alkylation: Direct N-alkylation of the amine groups with alkyl halides can be challenging to control. masterorganicchemistry.com The reaction of either the primary or secondary amine with an alkyl halide can lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. The nucleophilicity of the newly formed secondary or tertiary amine is often comparable to or greater than the starting amine, making selective mono-alkylation difficult. masterorganicchemistry.com Methodologies using specific reagents and conditions, such as employing caesium carbonate as a base, have been developed to achieve more controlled N-alkylation on related systems. psu.edursc.org

Reductive Amination: Reductive amination (or reductive alkylation) is a more controlled and widely used method for N-alkylation. wikipedia.org This two-step, often one-pot, process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com This method avoids the issue of overalkylation seen in direct alkylation. masterorganicchemistry.com The primary amine of this compound can react with an aldehyde or ketone to form a new secondary amine, or the existing secondary amine can react to form a tertiary amine.

Table 3: Common Reagents for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Product |

|---|---|---|---|

| Aldehyde | Primary | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine masterorganicchemistry.com |

| Ketone | Primary | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine masterorganicchemistry.com |

| Aldehyde | Secondary | NaBH₃CN or NaBH(OAc)₃ | Tertiary Amine organic-chemistry.org |

Formation of Schiff Bases and Imines

The presence of a primary amino group in this compound allows it to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. libretexts.orgscispace.com This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the C=N double bond, or azomethine group, is a key characteristic of this transformation. scispace.comredalyc.org

The reactivity of the carbonyl compound plays a significant role, with aromatic aldehydes that are part of a conjugated system generally forming more stable Schiff bases compared to aliphatic aldehydes, which have a tendency to polymerize. internationaljournalcorner.com The reaction is typically catalyzed by an acid, and the pH needs to be carefully controlled, with the optimal pH for imine formation often being around 5. libretexts.org The use of a Lewis acid catalyst can also enhance the reactivity of the imine group. redalyc.org

These reactions are reversible, and the resulting imines can be hydrolyzed back to the original amine and carbonyl compound under acidic conditions. libretexts.org To drive the equilibrium towards the formation of the Schiff base, water is often removed from the reaction mixture using methods like a Dean-Stark apparatus or by adding a drying agent. nih.gov

The synthesis of various Schiff bases derived from substituted anilines and different carbonyl compounds has been extensively reported. For instance, Schiff bases have been synthesized from 2-bromo-4-methyl aniline (B41778) and various aldehydes, such as 2-nitrobenzaldehyde (B1664092) and 4-methoxybenzaldehyde. scispace.com Similarly, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane has been reacted with compounds containing a carbonyl group, like 2'-hydroxyacetophenone (B8834) and salicylaldehyde, to form Schiff base modified silanes. researchgate.netias.ac.in

The characterization of these Schiff bases is typically performed using spectroscopic methods. In infrared (IR) spectroscopy, the formation of the imine is confirmed by the appearance of a characteristic C=N stretching band, typically in the region of 1610-1650 cm⁻¹. ias.ac.in In ¹H NMR spectroscopy, the proton of the azomethine group (-CH=N-) gives a characteristic signal. scispace.com

Table 1: Examples of Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Schiff Base Product | Reference |

| 2-bromo-4-methyl aniline | 2-nitrobenzaldehyde | 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | scispace.com |

| 2-bromo-4-methyl aniline | 4-methoxybenzaldehyde | 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline | scispace.com |

| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | Salicylaldehyde | Schiff base of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane and salicylaldehyde | researchgate.netias.ac.in |

| Aniline | 5-Bromo-2-hydroxybenzaldehyde | Schiff base of aniline and 5-bromo-2-hydroxybenzaldehyde | researchgate.net |

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Dihydroquinazolines)

This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, particularly dihydroquinazolines. These cyclization reactions typically involve the reaction of the diamine with a suitable C1 or C2 donor.

One common strategy for the synthesis of 3,4-dihydroquinazolines (3,4-DHQs) is the heterocyclization of 2-aminobenzylamines (2-ABAs) with various C2 donors. beilstein-journals.orgnih.gov Another approach involves the ring closure of N-acyl-2-ABAs, although this often requires high temperatures and long reaction times. beilstein-journals.orgnih.gov

A more recent and efficient method involves a sequential N-functionalization of a 2-aminobenzylamine derivative followed by a cyclodehydration step. researchgate.netnih.gov This can be achieved through an initial SNAr displacement, followed by N-acylation and a microwave-assisted ring closure. researchgate.netnih.gov For example, the reaction of a 2-ABA with an active haloaromatic compound can lead to a monosubstituted product, which can then be acylated and cyclized to form the desired N-aryl-3,4-dihydroquinazoline. nih.govresearchgate.net

The synthesis of polysubstituted 3,4-dihydroquinazolines can also be achieved through multi-component reactions. nih.gov For instance, a Passerini reaction involving an azide (B81097), a carboxylic acid, and an isocyanide can be followed by a Staudinger/aza-Wittig/addition/nucleophilic substitution sequence to yield the desired dihydroquinazolines in good yields. nih.gov

Table 2: Methods for the Synthesis of Dihydroquinazolines

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-Aminobenzylamines (2-ABAs) | C2 donors | Dihydroquinazolines | beilstein-journals.orgnih.gov |

| N-acyl-2-ABAs | High temperature | Dihydroquinazolines | beilstein-journals.orgnih.gov |

| 2-Aminobenzylamine (2-ABA) | 1. Active haloaromatics (SNAr), 2. Acylation, 3. MW-assisted ring closure | N-aryl-3,4-dihydroquinazolines | researchgate.netnih.gov |

| 2-Azidobenzaldehyde, benzoic acid, tert-butyl isocyanide | Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence | Polysubstituted 3,4-dihydroquinazolines | nih.gov |

Intramolecular Cyclization and Ring-Closure Reactions

Formation of Nitrogen-Containing Heterocycles

The structure of this compound, with its two nitrogen nucleophiles and an aromatic ring, makes it a suitable substrate for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These reactions are a cornerstone in the synthesis of many biologically active compounds and are a subject of ongoing research. researchgate.net

One of the key strategies involves the intramolecular cyclization of organic azides, which can be transformed into nitrene intermediates that readily undergo ring-closing reactions. researchgate.net While not directly applicable to this compound itself without modification, this highlights a general approach for forming N-heterocycles.

More directly, the intramolecular halo-amination of unactivated alkenes, achieved through electrochemical anodic oxidation, provides a general route to various halogenated N-heterocycles. bohrium.com Another approach is the intramolecular oxidative cyclization of ketoximes with alkenes to produce isoquinoline (B145761) N-oxides. bohrium.com

Furthermore, domino reactions, such as the alkylation-cyclization of propargyl bromides with thioureas, offer an efficient pathway to thiazole (B1198619) derivatives. organic-chemistry.org This type of reaction proceeds via an intramolecular cyclization pathway. organic-chemistry.org

A rhodium-catalyzed intramolecular N-H aminoetherification has been developed for the synthesis of N-unprotected 3-amino-O-heterocycles. nih.govrsc.org This domino reaction involves an initial olefin aziridination followed by an aziridine (B145994) ring-opening. nih.govrsc.org

Role of Steric and Electronic Factors in Cyclization

The success and regioselectivity of intramolecular cyclization reactions are significantly influenced by both steric and electronic factors.

In the cyclization of N-acyl derivatives of 2-aminobenzylamines to form dihydroquinazolines, the steric hindrance of the acyl group plays a crucial role. researchgate.net Bulky acyl groups can slow down the reaction rate, requiring harsher conditions for the cyclization to proceed to completion. For example, a tert-butyl derivative was found to be less reactive than less sterically hindered derivatives. researchgate.net

Electronic effects of substituents on the aromatic ring also impact the cyclization process. In the synthesis of N-aryl-3,4-dihydroquinazolines, the electronic features of the N-aryl group were found to have little effect on the reaction times for the cyclodehydration step. researchgate.net This was unexpected based on the accepted mechanism, which involves a nucleophilic attack of the arylamine. researchgate.net

In the context of radical cyclizations, the presence of electron-withdrawing groups can favor certain cyclization pathways. For instance, in the intramolecular cyclization of iminyl radicals, an electron-withdrawing substituent at a specific position can promote a 6-endo cyclization over a 5-exo cyclization, leading to the formation of six-membered nitrogen-containing rings. bohrium.com This preference is attributed to a combination of electron density distribution, stereoelectronic effects, and thermodynamic factors. bohrium.com

Reaction Kinetics and Thermodynamic Considerations

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involved in the transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

The mechanism for the formation of imines from primary amines and carbonyl compounds is well-established and proceeds through several steps:

Nucleophilic attack: The amino group attacks the carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst. libretexts.org

Elimination of water: A molecule of water is eliminated. libretexts.org

Deprotonation: A final deprotonation step yields the imine. libretexts.org

In the cyclodehydration reaction of N-acyl-2-aminobenzylamines to form dihydroquinazolines, a proposed mechanism involves the formation of a nitrilium ion intermediate when promoted by reagents like trimethylsilyl (B98337) polyphosphate (PPSE). nih.gov

For intramolecular radical cyclizations, computational studies are often employed to elucidate the reaction pathways. For example, in the cyclization of substituted iminyl radicals, calculations of the potential energy surfaces have shown that the 6-endo cyclization pathway can be energetically more favorable than the 5-exo pathway, leading to the preferential formation of six-membered rings. bohrium.com The regioselectivity is explained by factors such as electronic density, stereoelectronic effects (intrinsic barriers), and the thermodynamic contribution to the reaction barrier. bohrium.com

Influence of Temperature, Pressure, and Concentration on Reaction Outcomes

The outcome of chemical reactions involving this compound is highly dependent on the precise control of experimental parameters such as temperature, pressure, and reactant concentrations. These factors can influence reaction rates, product selectivity, and the formation of byproducts.

Temperature:

Temperature plays a critical role in the reactivity of this compound. Generally, increasing the temperature accelerates reaction rates by providing the necessary activation energy. For instance, in N-alkylation reactions, higher temperatures can promote the formation of the desired product. However, elevated temperatures can also lead to undesirable side reactions. In the case of aromatic amines, very high temperatures can cause decomposition or polymerization, resulting in the formation of tarry materials. libretexts.org For reactions involving the amino groups, such as acylation, moderate heating is often employed to drive the reaction to completion. acs.org However, for reactions like the synthesis of quinoxalines from related o-phenylenediamines, some methods have been developed to proceed at room temperature, highlighting the possibility of milder conditions. chim.it In elimination reactions, which can compete with substitution, higher temperatures generally favor the elimination pathway. acs.org

The following table illustrates the general effect of temperature on common reactions involving functional groups present in this compound, based on established chemical principles.

| Reaction Type | General Effect of Increasing Temperature | Potential Issues |

|---|---|---|

| N-Alkylation | Increases reaction rate | Promotes over-alkylation, decomposition |

| N-Acylation | Increases reaction rate | Potential for side reactions and degradation |

| Cyclization | Can be necessary to overcome activation energy | May lead to undesired isomers or decomposition |

| Substitution (Aromatic) | Increases reaction rate | Reduced selectivity, increased byproducts |

Pressure:

The influence of pressure on the reactions of this compound is most significant in gas-phase reactions or reactions involving gaseous reagents. For many solution-phase reactions, the effect of pressure is minimal. However, in certain synthetic applications, high pressure can be a valuable tool. For instance, high-pressure conditions have been shown to promote certain cycloaddition reactions and can be used to influence the stereoselectivity of some transformations. nih.gov In reactions where a gaseous reactant is involved, increasing the pressure increases its concentration in the reaction mixture, thereby accelerating the reaction rate. For example, in catalytic hydrogenations to reduce the aromatic ring or other functional groups, higher hydrogen pressure would generally lead to a faster reaction.

Concentration:

The concentration of reactants is a fundamental parameter that directly affects reaction kinetics. According to the law of mass action, the rate of a reaction is proportional to the concentration of the reactants. Therefore, increasing the concentration of either this compound or its reaction partner will generally lead to a faster reaction rate.

However, concentration can also impact selectivity. In bimolecular reactions, such as N-alkylation or N-acylation, the relative concentrations of the reactants can be adjusted to favor the desired product and minimize the formation of byproducts from over-reaction. For example, in the alkylation of amines, using a large excess of the amine can help to reduce the extent of polyalkylation. ncert.nic.in Conversely, in some cyclization reactions, high dilution conditions are employed to favor intramolecular reactions over intermolecular polymerization.

The following table summarizes the general influence of concentration on key reactions.

| Reaction Type | Effect of Increasing Reactant Concentration | Considerations for Selectivity |

|---|---|---|

| N-Alkylation | Increases reaction rate | Excess of amine can minimize polyalkylation |

| N-Acylation | Increases reaction rate | Stoichiometric control is crucial for selective acylation |

| Cyclization (Intramolecular) | Can favor intermolecular side reactions | High dilution often used to promote cyclization |

Functional Group Interconversions and Derivatization Strategies

The presence of multiple reactive sites in this compound allows for a wide range of functional group interconversions and derivatization strategies. These transformations are essential for creating new molecules with tailored properties for various applications.

Functional Group Interconversions:

Functional group interconversion refers to the transformation of one functional group into another. libretexts.org For this compound, this can involve modifications of the primary amine, the secondary amine, or the bromo-aromatic moiety.

Amino Group Transformations: The primary and secondary amino groups can undergo a variety of reactions. For instance, they can be converted to amides through acylation with acid chlorides or anhydrides. ncert.nic.in These amides can then be reduced back to amines. The primary amino group can also be a precursor for the synthesis of other nitrogen-containing functional groups.

Bromo Group Transformations: The bromine atom on the aromatic ring is a versatile handle for further functionalization. It can participate in various cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. These reactions allow for the introduction of a wide array of substituents onto the aromatic ring.

Cyclization Reactions: The bifunctional nature of this compound, possessing two nucleophilic nitrogen atoms at a 1,2-distance relative to each other after potential modification, makes it a valuable precursor for the synthesis of heterocyclic compounds. For example, it can be used to synthesize quinoxalines by reaction with 1,2-dicarbonyl compounds. chim.ite-bookshelf.debohrium.comorganic-chemistry.orgmtieat.org The bromo-substituent can influence the reactivity and regioselectivity of these cyclization reactions.

Derivatization Strategies:

Derivatization involves modifying a compound to enhance its properties for a specific purpose, such as improving its analytical detection or altering its biological activity. illinois.edu

Acylation: The primary and secondary amino groups can be readily acylated using various acylating agents. For example, reaction with acyl chlorides in the presence of a base yields the corresponding amides. libretexts.org This is a common strategy to protect the amino groups or to introduce specific functionalities.

Silylation: For analytical purposes, such as gas chromatography (GC), the active hydrogens on the amino groups can be replaced with a trimethylsilyl (TMS) group. This process, known as silylation, increases the volatility and thermal stability of the compound. bohrium.comorganic-chemistry.org

Formation of Schiff Bases: The primary amino group can react with aldehydes or ketones to form Schiff bases (imines). This reaction is often reversible and can be used to introduce a variety of substituents.

The following table provides examples of derivatization reactions applicable to this compound.

| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Purpose |

|---|---|---|---|

| Acetyl Chloride | Primary and Secondary Amines | N-acetyl derivatives | Protection, introduction of acetyl group |

| Benzoyl Chloride | Primary and Secondary Amines | N-benzoyl derivatives | Protection, introduction of benzoyl group |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Primary and Secondary Amines | N-trimethylsilyl derivatives | Increased volatility for GC analysis |

| Aldehydes/Ketones | Primary Amine | Schiff Base (Imine) | Introduction of various substituents |

Advanced Characterization Techniques for N 2 Aminoethyl 3 Bromoaniline and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone for identifying N-(2-aminoethyl)-3-bromoaniline, with each method providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not publicly available, a detailed prediction of its NMR spectra can be made by analyzing its constituent parts: the 3-bromoaniline (B18343) ring and the N-linked ethylenediamine (B42938) side chain. rsc.orgasianpubs.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the aromatic and aliphatic protons.

Aromatic Region (δ 6.5-7.2 ppm): The 3-bromoaniline moiety would exhibit a complex splitting pattern for its four protons. Based on data for 3-bromoaniline, one would anticipate signals around δ 6.5-7.2. rsc.org The proton at C2 (between the two substituents) would likely appear as a triplet, while the other three protons would present as multiplets or doublet of doublets due to ortho, meta, and para couplings.

Aliphatic Region (δ 2.7-3.3 ppm): The ethylenediamine side chain (-NH-CH₂-CH₂-NH₂) would show two signals, likely triplets, corresponding to the two non-equivalent methylene (B1212753) (CH₂) groups. These signals are expected in the δ 2.7-3.3 ppm range.

Amine Protons (Variable): The protons on the nitrogen atoms (NH and NH₂) would appear as broad singlets whose chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. rsc.orgorganicchemistrydata.org

Aromatic Region (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C3) would be found around δ 123 ppm, while the carbon bonded to the nitrogen (C1) would be significantly downfield, around δ 145-150 ppm. rsc.orgrsc.org

Aliphatic Region (δ 40-55 ppm): Two signals corresponding to the methylene carbons of the ethylenediamine chain are predicted in this region.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.2 (4H, m) | 115 - 135 (4C) |

| Aromatic C-Br | - | |

| Aromatic C-N | - | ~148 |

| -NH-CH₂- | ~2.9 (2H, t) | ~50 |

| -CH₂-CH₂-NH₂ | ~2.7 (2H, t) | ~42 |

| -NH- | variable (1H, br s) | - |

| -NH₂ | variable (2H, br s) | - |

DEPT and 2D NMR: To confirm these assignments, advanced NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would differentiate the aromatic CH groups from the aliphatic CH₂ groups and the quaternary (C-Br, C-N) carbons. mdpi.com

2D NMR (COSY, HSQC/HMQC): A COSY (Correlation Spectroscopy) spectrum would show correlations between adjacent protons (e.g., between the two CH₂ groups in the side chain). An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum would link each proton to its directly attached carbon, confirming the assignments made in the 1D spectra. mdpi.com

IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting the vibrations of their bonds. nih.gov For this compound, the spectrum would be characterized by several key absorption bands. nist.govnist.govchemicalbook.com

N-H Stretching: Two distinct N-H stretching regions would be visible. The primary amine (-NH₂) group would show two bands (symmetric and asymmetric stretches) typically between 3300-3500 cm⁻¹. The secondary amine (-NH-) would exhibit a single, sharper band in a similar region (3300-3500 cm⁻¹).

C-H Stretching: Aromatic C-H stretches appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear as stronger bands just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C double bond stretches are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine typically appears around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines would be found in the fingerprint region, between 1250-1350 cm⁻¹.

C-Br Stretching: A weak to medium absorption corresponding to the C-Br bond is expected in the low-frequency region, typically between 500-650 cm⁻¹.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 (one band) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Primary Amine (-NH₂) | N-H Bend | ~1600 |

| Aromatic/Aliphatic C-N | Stretch | 1250 - 1350 |

| C-Br | Stretch | 500 - 650 |

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. nih.gov

Molecular Ion Peak: The molecular formula for this compound is C₈H₁₂BrN₃. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum would show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The calculated monoisotopic mass for C₈H₁₂⁷⁹BrN₃ is approximately 229.02 Da, and for C₈H₁₂⁸¹BrN₃ is 231.02 Da.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the determination of the exact mass to several decimal places, confirming the elemental composition C₈H₁₂BrN₃ and distinguishing it from other potential formulas with the same nominal mass.

Fragmentation Analysis: Electron ionization (EI) would cause the molecule to fragment in predictable ways. Key fragmentation pathways would likely include the cleavage of the C-C and C-N bonds in the ethylenediamine side chain. A common fragment would be the loss of the terminal aminoethyl group (•CH₂NH₂) or the entire ethylenediamine chain, leading to the detection of the 3-bromoanilinium ion.

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. wikipedia.org The spectrum of this compound is dominated by the aniline (B41778) chromophore. researchgate.netresearchgate.netacs.orgnih.gov

π → π Transitions:* Like benzene (B151609) derivatives, substituted anilines exhibit strong absorption bands resulting from π → π* transitions within the aromatic ring. These are typically observed below 250 nm. wikipedia.org

n → π Transitions:* The presence of the nitrogen atom's lone pair electrons allows for a lower energy n → π* transition. This results in a characteristic, less intense absorption band at a longer wavelength, typically between 280-320 nm for aniline derivatives. researchgate.net The exact position (λ_max) is sensitive to the solvent and the substituents on the ring.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. youtube.comuq.edu.aunumberanalytics.comnih.govnih.gov

This technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. nih.gov The analysis yields a detailed electron density map from which the precise position of each atom (excluding hydrogens, which are often difficult to resolve) can be determined. youtube.com This would provide definitive data on:

Bond Lengths and Angles: Precise measurements for all bonds within the molecule.

Conformation: The exact dihedral angles, revealing the preferred spatial arrangement of the flexible ethylenediamine side chain relative to the planar aromatic ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, highlighting hydrogen bonding (e.g., between the NH/NH₂ groups) and other non-covalent interactions that stabilize the solid-state structure.

Advanced Analytical Chromatography (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating the target compound from impurities and for quantitative analysis. The coupling of chromatography with mass spectrometry provides a powerful tool for identification. nih.govnih.govresearchgate.netglsciences.comvt.edu

Gas Chromatography-Mass Spectrometry (GC-MS): Aromatic amines can be analyzed by GC-MS, often after a derivatization step to increase their volatility and improve chromatographic performance. nih.govvt.edu The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data for each component as it elutes, allowing for positive identification by matching the retention time and mass spectrum to a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is increasingly used for the analysis of aromatic amines as it often does not require derivatization. nih.gov Reversed-phase liquid chromatography can effectively separate this compound from related substances, and the coupled mass spectrometer (often a tandem MS/MS system) provides high sensitivity and selectivity for detection and quantification, even in complex matrices like biological fluids. nih.gov

Derivatization and Scaffold Modification of N 2 Aminoethyl 3 Bromoaniline

Synthesis of Substituted N-(2-aminoethyl)-3-bromoaniline Derivatives

The synthesis of derivatives often begins with the parent 3-bromoaniline (B18343), which can be modified before the addition of the aminoethyl side chain, or with this compound itself. The primary aniline (B41778) nitrogen can be protected, for example, using a tert-butyldimethylsilyl (TBS) group, to direct reactions to other parts of the molecule. chemicalbook.com This protection is typically achieved under mild conditions and can be reversed efficiently. chemicalbook.com

Once protected, the molecule can undergo various substitution reactions. The synthesis of a related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, from 2-allylphenol (B1664045) illustrates a multi-step approach to creating highly functionalized aniline derivatives. nih.gov This process involves sequential nitration, selective bromination, allylation, and finally, reduction of the nitro group to an amine. nih.gov Such a strategy allows for the precise installation of various functional groups onto the aniline scaffold.

Table 1: Illustrative Synthetic Protocol for a Functionalized Bromoaniline Derivative

| Step | Reaction | Reagents & Conditions | Purpose | Yield |

|---|---|---|---|---|

| 1 | Nitration | Sulfonitric mixture | Introduces a nitro group to the aromatic ring. nih.gov | 15% nih.gov |

| 2 | Bromination | N-bromosuccinimide (NBS), DMAP, CH₂Cl₂, Acetic Acid | Selectively adds a bromine atom to the ring. nih.gov | 98% nih.gov |

| 3 | Allylation | Allyl bromide, K₂CO₃, Acetone | Adds an allyl ether group. nih.gov | 83% nih.gov |

This table is based on the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, demonstrating a potential pathway for creating derivatives.

Functionalization at the Aromatic Ring

The bromine atom on the aromatic ring of this compound is a key handle for functionalization, primarily through metal-catalyzed cross-coupling reactions. The Heck reaction, for instance, can be used to form new carbon-carbon bonds by reacting the aryl bromide with an alkene in the presence of a palladium catalyst. chemicalbook.com This enables the introduction of vinyl, styryl, or other unsaturated groups.

Another important reaction is the Mannich reaction, where the aromatic amine can react with an aldehyde and a ketone to form β-amino ketones. chemicalbook.com The presence of the bromine atom on the product offers a site for further chemical transformations. chemicalbook.com These reactions significantly expand the structural diversity achievable from the this compound core.

Modifications of the Aminoethyl Side Chain

The aminoethyl side chain, -CH₂CH₂NH₂, presents two nitrogen atoms that can be chemically modified. The terminal primary amine is generally more nucleophilic and accessible than the secondary aniline nitrogen, allowing for selective reactions.

Common modifications include acylation, alkylation, and reductive amination. These reactions allow for the introduction of a wide array of functional groups, altering the molecule's physical and chemical properties. For example, techniques used in the synthesis of unnatural amino acids, such as reductive amination followed by bromination, can be adapted to modify the side chain. nsf.gov Fluorinated alkyl chains can be introduced to reduce the basicity of the side-chain amine. nsf.gov Furthermore, the introduction of moieties like 1,2-aminothiols can enable subsequent "click-like" reactions for bioconjugation or further derivatization under mild, aqueous conditions. iris-biotech.de

Table 2: Potential Reactions for Aminoethyl Side Chain Modification

| Reaction Type | Reagents | Potential Product Feature |

|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide formation, introduction of new functional groups. |

| Alkylation | Alkyl halides | Secondary or tertiary amine formation, chain extension. |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Introduction of substituted alkyl groups. nsf.gov |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide formation, altering electronic properties. |

Creation of Polymeric Structures based on this compound

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of polymeric materials. The two amine groups of the ethylenediamine (B42938) moiety can act as bidentate ligands to coordinate with metal ions. This can lead to the formation of coordination polymers, where the aniline derivative bridges metal centers, creating extended one-, two-, or three-dimensional networks. mdpi.com The properties of these polymers can be tuned by the choice of the metal ion and the reaction conditions.

Additionally, this compound can be incorporated into organic polymers. Analogous to how N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is used to bridge epoxy primers and silicone coatings, the amino groups of this compound can react with epoxy resins or other monomers to form cross-linked polymer networks. mdpi.com It can also be tethered to a solid support, such as polystyrene beads, to create polymer-bound reagents for use in solid-phase synthesis. sigmaaldrich.com

Table 3: Types of Polymeric Structures

| Polymer Type | Formation Principle | Potential Application |

|---|---|---|

| Coordination Polymers | Coordination of amine groups to metal centers. mdpi.com | Catalysis, gas storage, molecular sensing. |

| Epoxy-Silicone Resins | Reaction of amine groups with epoxy and silane (B1218182) functionalities. mdpi.com | Adhesives, coatings, composite materials. |

Hybrid Molecules Incorporating this compound Scaffolds with other Pharmacophores

In medicinal chemistry, a common strategy is to create hybrid molecules by combining two or more distinct pharmacophores into a single entity. nih.gov This approach aims to leverage the biological activities of each component, potentially leading to synergistic effects, improved pharmacokinetic profiles, or novel mechanisms of action. nih.gov

The this compound scaffold can serve as a versatile building block for creating such hybrids. It can be covalently linked, often via its modifiable side chain or aromatic ring, to other known pharmacologically active cores. For instance, following the synthetic logic used to create isatin-chalcone hybrids, one could envision linking the this compound moiety to an isatin (B1672199) or chalcone (B49325) structure. mdpi.com This creates a novel chemical entity with the potential for unique biological activities derived from its constituent parts.

Table 4: Potential Pharmacophores for Hybridization with this compound

| Pharmacophore Class | Example | Rationale for Hybridization |

|---|---|---|

| Heterocyclic Compounds | Isatin, Quinoline | Combining the structural features of anilines with known bioactive heterocycles. mdpi.comguidechem.com |

| Natural Products | Chalcone | Integrating a privileged natural product scaffold with a synthetic amine. mdpi.com |

Biological and Pharmacological Research Applications of N 2 Aminoethyl 3 Bromoaniline Derivatives

Design and Synthesis of Biologically Active Derivatives

The synthesis of biologically active molecules often begins with a core chemical structure that can be readily modified. N-(2-aminoethyl)-3-bromoaniline provides a foundational template from which diverse derivatives have been created. For instance, a phenotypic screen for antiparasitic activity against Trypanosoma brucei identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for medicinal chemistry efforts. This led to the preparation of eighty-two analogues, ultimately identifying highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. researchgate.net

The synthetic versatility allows for the incorporation of various functional groups and heterocyclic rings, leading to compounds with tailored biological activities. Common synthetic strategies include multicomponent one-pot reactions, which offer an efficient pathway to a variety of substituted derivatives like 2-aminopyridines. nih.gov Other approaches involve the Gewald reaction for synthesizing 2-amino-3-acyl-tetrahydrobenzothiophene derivatives. nih.gov The synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs has also been achieved in a three-step process starting from substituted anilines. nih.gov Furthermore, novel 2-aminobenzothiazole (B30445) compounds have been synthesized through methods like nucleophilic substitution or solvent-free fusion. nih.gov These varied synthetic routes underscore the adaptability of the initial scaffold in generating libraries of compounds for biological screening.

Antiparasitic Activity and Mechanism of Action (e.g., Trypanosoma brucei)

Derivatives of the this compound scaffold have shown significant promise as antiparasitic agents, particularly against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT).

A notable discovery involved N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. researchgate.net A medicinal chemistry campaign based on this scaffold led to the identification of compound 73 , which exhibited an in vitro half-maximal effective concentration (EC50) of 0.001 μM against T. brucei. researchgate.net This compound was found to be orally bioavailable with good plasma and brain exposure in mice, and it successfully cured two out of three mice in an acute infection model when administered orally. researchgate.net

Other research has identified spiro-containing derivatives as inhibitors of trypanothione (B104310) reductase (TR) from T. brucei. nih.gov TR is a crucial enzyme for the parasite's survival, as it protects against oxidative stress. nih.gov The identified hit series binds reversibly to TR and competes with its substrate, trypanothione. nih.gov The prototype compound from this series not only inhibited the enzyme but also impeded the growth of T. brucei parasites in vitro. nih.gov X-ray crystallography revealed that the inhibitor binds to a hydrophobic pocket near the enzyme's active site, ensuring specificity for the parasite's enzyme over the human equivalent, glutathione (B108866) reductase. nih.gov

Further research has explored other derivative classes. Phenyl-, heteroaryl-, and benzyloxy-nitro derivatives based on a 2-nitroethyl-2,4,6-triaminopyrimidine scaffold were designed and tested for their ability to inhibit T. brucei pteridine (B1203161) reductase 1 (PTR1), another key enzyme in the parasite's folate metabolic pathway. nih.gov Similarly, a class of 2-amino-1,3,4-thiadiazole (B1665364) derivatives was investigated for its potential to inhibit T. brucei PTR1, with crystal structures guiding the design of new mid-micromolar inhibitors with low toxicity. researchgate.net

| Derivative Class | Target Organism | Mechanism of Action | Key Findings |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Trypanosoma brucei | Not specified | Compound 73 showed an in vitro EC50 of 0.001 μM and cured 2/3 mice in an acute model. researchgate.net |

| Spiro-containing derivatives | Trypanosoma brucei | Inhibition of Trypanothione Reductase (TR) | Specific inhibition of TbTR over human glutathione reductase; impeded parasite growth. nih.gov |

| Aryl-2-nitroethyl triamino pyrimidines | Trypanosoma brucei | Inhibition of Pteridine Reductase 1 (PTR1) | Designed as PTR1 inhibitors with antiparasitic activity. nih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | Trypanosoma brucei | Inhibition of Pteridine Reductase 1 (PTR1) | Structure-based design led to new mid-micromolar inhibitors. researchgate.net |

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | Trypanosoma brucei brucei | Induction of intracellular oxidative stress | Halogenated derivatives were most active; one showed high selectivity (SI >111). mdpi.com |

Antimycobacterial Activity and Potential as Anti-TB Agents

The search for new treatments for tuberculosis (TB) has led researchers to explore various heterocyclic compounds. Derivatives based on nitrogen heterocycles have demonstrated notable antimycobacterial activity. In one study, three classes of fused bipyridine heterocycles were designed and synthesized. nih.gov

The primary screening of these compounds revealed that mono-indolizine mono-salts possessed a potency greater than the second-line anti-TB drugs cycloserine and pyrimethamine, and equivalent to the first-line drug ethambutol. nih.gov Further evaluation confirmed these promising results, with one mono-indolizine mono-salt, compound 6d , proving to be a potent agent against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov This compound was active against both extracellular and intracellular bacteria and exhibited a bacteriostatic mechanism of action with virtually no toxicity in the tested models. nih.gov

Antitumor and Anticancer Properties of Derivatives

Derivatives of this compound have been investigated for their potential as anticancer agents, with several classes of compounds showing significant activity against various cancer cell lines.

One study focused on the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. nih.gov These compounds were tested against a panel of 58 NCI cancer cell lines. Some of the synthesized compounds demonstrated significant anticancer activity, with compound 4e being particularly effective against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25%. nih.gov Compound 4i was also promising, showing activity against several cell lines, including SNB-75 (38.94% PGI) and UO-31 (30.14% PGI). nih.gov Molecular docking studies suggested that these compounds might act by inhibiting tubulin polymerization. nih.gov

Another class of compounds, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, was evaluated against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com The 4-arylthiazole-bearing derivatives 7c and 7d showed the best anticancer activity against MCF-7 cells, with IC50 values of 7.17 μM and 2.93 μM, respectively. mdpi.com These compounds also demonstrated good inhibitory activity against VEGFR-2, a key receptor in angiogenesis. mdpi.com

Furthermore, novel 2-aminobenzothiazole derivatives were designed and synthesized as potential anticancer agents. nih.gov Compounds OMS5 and OMS14 were effective in reducing the growth of lung (A549) and breast (MCF-7) cancer cells, with IC50 values ranging from 22.13 to 61.03 μM. nih.gov Investigation into the mechanism of action suggested that the anticancer effects might be mediated through the inhibition of PIK3CD/PIK3R1 (p110 δ/p85 α), with 65% inhibition observed for compound OMS14. nih.gov

| Derivative Class | Cancer Cell Line(s) | Key Findings |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | NCI 58-cell line panel | Compound 4e showed 41.25% growth inhibition against CNS cancer cell line SNB-75. nih.gov |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast), A-549 (Lung) | Compound 7d had an IC50 of 2.93 μM against MCF-7 and inhibited VEGFR-2. mdpi.com |

| 2-Aminobenzothiazole derivatives | A549 (Lung), MCF-7 (Breast) | Compounds OMS5 and OMS14 showed IC50 values from 22.13 to 61.03 μM. nih.gov |

| N-(3-ethynyl Phenyl)quinazoline derivatives | 60 human tumor cell lines | Compound 9f was identified as the most active among the synthesized series. rjeid.com |

Antibacterial and Antifungal Activity of Derivatives

The this compound scaffold has also been a starting point for developing agents with antibacterial and antifungal properties.

Research into 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives revealed that nine out of twelve synthesized compounds exhibited antibacterial activity. nih.gov Derivative 1g , which has a trifluoromethyl group, showed the highest activity against Gram-positive bacteria. nih.gov In contrast, derivative 1c , with a fluoro-group, had the broadest spectrum of antifungal activity. nih.gov

In another study, a multicomponent one-pot reaction was used to synthesize 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov The antimicrobial activity of these compounds was tested against a panel of bacteria and yeasts. nih.gov Compound 2c displayed the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg·mL⁻¹. nih.gov

Additionally, 2-amino-3-acyl-tetrahydrobenzothiophene derivatives were identified as inhibitors of pili-dependent biofilm formation in uropathogenic Escherichia coli. nih.gov These compounds represent a new class of antibacterial agents that target virulence factors rather than bacterial growth, which could be a strategy to combat antibiotic resistance. nih.gov

Receptor Binding and Modulation Studies

The interaction of small molecules with specific receptors is the basis for much of modern pharmacology. Derivatives related to the this compound structure have been evaluated for their binding and modulation of various receptors.

For instance, N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines were studied for their binding profiles at monoamine receptors. nih.gov These compounds were found to be very potent agonists of the 5-HT2A serotonin (B10506) receptor, with high selectivity over the 5-HT1A receptor. nih.gov This profile is similar to that of LSD and predicts strong hallucinogenic effects. nih.gov

In a different line of research, a series of 3-benzylquinolin-2(1H)-one derivatives were designed and synthesized as ligands for the GPR55 receptor, which is a therapeutic target for several diseases. mdpi.com Some of these novel compounds showed excellent binding properties with Ki values in the low nanomolar range and acted as full agonists of the receptor. mdpi.com

Furthermore, N-phenylpiperazine analogs have been evaluated for their selective binding to dopamine (B1211576) receptor subtypes. mdpi.com These studies aim to develop ligands that can selectively target the D3 receptor over the D2 receptor, which could lead to treatments for conditions like Parkinson's disease with fewer side effects. mdpi.com The ability of some of these analogs to bind selectively is attributed to their interaction with both an orthosteric and a secondary binding site on the D3 receptor. mdpi.com

Drug Discovery and Lead Optimization Strategies

The process of taking a promising hit compound from an initial screening and refining its structure to create a viable drug candidate is known as lead optimization. researchgate.net This critical phase aims to enhance a molecule's desired properties, such as potency and selectivity, while minimizing undesirable characteristics like toxicity. numberanalytics.com For derivatives of this compound, lead optimization involves a multifaceted approach focused on its distinct chemical features: the aniline (B41778) ring, the bromine substituent, and the ethylenediamine (B42938) chain.